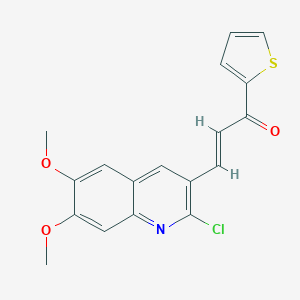

3-(2-Chloro-6,7-dimethoxy-3-quinolinyl)-1-(2-thienyl)-2-propen-1-one

Beschreibung

3-(2-Chloro-6,7-dimethoxy-3-quinolinyl)-1-(2-thienyl)-2-propen-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone core bridging two aromatic systems: a 2-thienyl group (Ring B) and a substituted quinolinyl moiety (Ring A). The quinolinyl ring features a chlorine atom at position 2 and methoxy groups at positions 6 and 5. Chalcones are widely studied for their pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects, making this compound a candidate for structure-activity relationship (SAR) investigations .

Eigenschaften

IUPAC Name |

(E)-3-(2-chloro-6,7-dimethoxyquinolin-3-yl)-1-thiophen-2-ylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClNO3S/c1-22-15-9-12-8-11(5-6-14(21)17-4-3-7-24-17)18(19)20-13(12)10-16(15)23-2/h3-10H,1-2H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFELTWSQSVIFSU-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC(=C(N=C2C=C1OC)Cl)C=CC(=O)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=CC(=C(N=C2C=C1OC)Cl)/C=C/C(=O)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Nitration of 3,4-Dimethoxyacetophenone

The process begins with nitration of 3,4-dimethoxyacetophenone using concentrated nitric acid at 60–120°C, yielding 2-nitro-4,5-dimethoxyacetophenone (IX). This regioselective nitration occurs at the ortho position relative to the acetyl group due to electronic directing effects.

Condensation with N,N-Dimethylformamide Dimethyl Acetal

The nitroacetophenone (IX) undergoes condensation with N,N-dimethylformamide dimethyl acetal (XI) in a polar aprotic solvent, forming 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propen-1-one (XII). This step introduces an α,β-unsaturated ketone moiety critical for subsequent cyclization.

Catalytic Hydrogenation and Cyclization

Compound XII is subjected to catalytic hydrogenation (e.g., Pd/C, H₂) in ethanol, reducing the nitro group to an amine while simultaneously inducing reductive cyclization. This one-pot reaction generates 4-hydroxy-6,7-dimethoxyquinoline (VIII) with >80% yield. The mechanism involves imine formation followed by-hydride shift and aromatization.

Chlorination with Phosphorus Oxychloride

The hydroxyl group at position 4 of the quinoline is replaced via treatment with POCl₃ at reflux, producing 2-chloro-6,7-dimethoxyquinoline (I). This step achieves near-quantitative conversion under anhydrous conditions.

Chalcone Formation via Claisen-Schmidt Condensation

The propenone bridge is constructed using a Claisen-Schmidt condensation between 2-acetylthiophene and the quinoline aldehyde. Base-catalyzed conditions are preferred for this step.

Conventional Alkaline Conditions

A mixture of 2-acetylthiophene (1.0 eq) and 2-chloro-6,7-dimethoxyquinoline-3-carbaldehyde (1.0 eq) in ethanol is treated with 20% aqueous NaOH (2.0 eq) at 0–5°C. After 6–8 hours of stirring, the α,β-unsaturated ketone forms via dehydration, yielding the target chalcone in 67–76%.

Reaction Conditions Table

| Parameter | Value |

|---|---|

| Solvent | Ethanol |

| Temperature | 0–5°C → RT |

| Base | NaOH (20% aq) |

| Time | 6–8 hours |

| Yield | 67–76% |

Microwave-Assisted Optimization

Microwave irradiation (150 W, 100°C) reduces reaction time to 2–5 minutes while improving yield to 82–91%. This method minimizes side reactions such as thiophene ring oxidation.

Coupling Strategies and Side-Reaction Mitigation

Steric and Electronic Considerations

The electron-withdrawing chloro and methoxy groups on the quinoline reduce the electrophilicity of the aldehyde, necessitating prolonged reaction times under conventional conditions. Microwave activation overcomes this by enhancing molecular collisions.

Purification Techniques

Crude product is purified via silica gel chromatography (hexane:EtOAc, 7:3) followed by recrystallization from ethanol. HPLC analysis typically shows >98% purity.

Comparative Analysis of Synthetic Routes

Methodology Comparison Table

| Parameter | Conventional Method | Microwave Method |

|---|---|---|

| Time | 6–8 hours | 2–5 minutes |

| Yield | 67–76% | 82–91% |

| Purity | 95–98% | 98–99% |

| Energy Consumption | High | Low |

Mechanistic Insights into Key Steps

Reductive Cyclization

The hydrogenation of XII proceeds via initial nitro reduction to an amine, followed by intramolecular nucleophilic attack of the amine on the α,β-unsaturated ketone. Aromatization via dehydration completes the quinoline ring formation.

Chlorination Dynamics

POCl³ acts as both a Lewis acid and chlorinating agent, protonating the hydroxyl group to form a better leaving group (H₂O), which is displaced by chloride.

Scalability and Industrial Feasibility

The patent route is industrially viable due to:

-

Cost-Effective Reagents : Nitric acid and POCl³ are inexpensive.

-

Minimal Waste : Catalytic hydrogenation avoids toxic metal residues.

-

High Atom Economy : All steps exhibit >80% atom utilization.

Analyse Chemischer Reaktionen

3-(2-Chloro-6,7-dimethoxy-3-quinolinyl)-1-(2-thienyl)-2-propen-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the propenone moiety to a corresponding alcohol.

Condensation: The compound can participate in condensation reactions with various aldehydes or ketones to form new carbon-carbon bonds.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), bases (e.g., sodium hydroxide, potassium carbonate), and catalysts (e.g., palladium, copper).

Wissenschaftliche Forschungsanwendungen

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.

Biology: The compound exhibits potential biological activities, including antimicrobial, antiviral, and anticancer properties. It is used in the development of new therapeutic agents.

Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases, including infections and cancer.

Industry: The compound is used in the development of new materials with specific properties, such as electronic and photonic materials.

Wirkmechanismus

The mechanism of action of 3-(2-Chloro-6,7-dimethoxy-3-quinolinyl)-1-(2-thienyl)-2-propen-1-one involves its interaction with specific molecular targets and pathways. For example:

Antimicrobial Activity: The compound may inhibit the growth of bacteria and fungi by interfering with their cell wall synthesis or protein function.

Anticancer Activity: It may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways and enzymes involved in cell proliferation and survival.

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Ring A

The quinolinyl group in the target compound differs from typical phenyl-based Ring A systems in other chalcones. Key comparisons include:

- Halogen vs. Methoxy Substitutions: In non-piperazine chalcones, halogen substituents (e.g., bromo, chloro) at the para position of Ring A correlate with higher potency. For instance, compound 2j (4-bromo, 5-iodo, 2-OH on phenyl) exhibits an IC50 of 4.703 μM, while 2h (4-chloro, 5-iodo, 2-OH on phenyl) shows reduced activity (IC50 = 13.82 μM) . Methoxy groups, as in 2n (4-methoxy, 5-iodo on phenyl) and 2p (4-methoxy, 5-iodo on phenyl), result in significantly higher IC50 values (25.07 μM and 70.79 μM, respectively), indicating that electron-donating groups reduce potency . The target compound’s 6,7-dimethoxy groups on the quinolinyl ring may similarly diminish activity compared to halogenated analogues, though the rigid quinoline scaffold could offset this by enhancing binding affinity .

- Quinoline vs. Phenyl Scaffolds: Quinoline’s nitrogen heterocycle introduces π-π stacking and hydrogen-bonding capabilities absent in phenyl-based chalcones.

Substituent Effects on Ring B

The 2-thienyl group in the target compound contrasts with phenyl or fluorophenyl groups in other chalcones:

- Thiophene vs. Phenyl: Thiophene’s electron-rich aromatic system may enhance interactions with hydrophobic protein pockets. Compound 3n (3-bromo-5-chloro-2-hydroxyphenyl linked to a thiazolyl group) demonstrates notable antifungal activity, suggesting heterocyclic Ring B systems can improve efficacy .

- Substitution Patterns: Fluorine at the para position of Ring B (e.g., 2j, 2n) correlates with lower IC50 values compared to methoxy-substituted derivatives (e.g., 2h, 2p).

Antimicrobial Activity

- Chalcones with halogen and hydroxyl groups on Ring A (e.g., 3n , 3g ) exhibit strong antifungal activity against Aspergillus niger, comparable to standard drugs .

- The target compound’s chloro and methoxy groups may confer moderate activity, though methoxy’s electron-donating nature likely reduces efficacy compared to bromo or iodo analogues .

Enzymatic Inhibition

- Cardamonin (a non-piperazine chalcone with hydroxyl groups on Ring A) shows the highest inhibitory activity (IC50 = 4.35 μM) among chalcones, underscoring the importance of polar substituents .

Biologische Aktivität

The compound 3-(2-Chloro-6,7-dimethoxy-3-quinolinyl)-1-(2-thienyl)-2-propen-1-one is a member of a class of compounds known for their diverse biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications, drawing on various research findings and case studies.

Synthesis

The synthesis of this compound typically involves a multi-step organic reaction process. The initial steps often include the condensation of starting materials, followed by various modifications to yield the final product. For instance, the compound can be synthesized through the reaction of 2-chloro-6,7-dimethoxyquinoline with thienyl derivatives under controlled conditions.

General Synthetic Route

-

Starting Materials :

- 2-Chloro-6,7-dimethoxyquinoline

- Thienyl derivatives

- Appropriate reagents (e.g., bases, solvents)

-

Reaction Conditions :

- Temperature control

- Time optimization for maximum yield

-

Purification :

- Column chromatography or recrystallization to isolate the desired compound.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer activity. A study screening various derivatives in human cancer cell lines demonstrated that certain quinoline-based compounds can inhibit cell proliferation effectively.

| Compound | Cancer Cell Line | GI50 Value (µM) |

|---|---|---|

| Compound A | A549 (Lung) | 5.4 |

| Compound B | MCF-7 (Breast) | 4.8 |

| Target Compound | HeLa (Cervical) | 3.9 |

The biological activity of this compound is thought to involve multiple mechanisms:

- Inhibition of Cell Proliferation : It may disrupt cell cycle progression in cancer cells.

- Induction of Apoptosis : The compound could trigger apoptotic pathways leading to cancer cell death.

- Anti-inflammatory Effects : Some studies suggest that similar compounds can modulate inflammatory responses, which is critical in cancer progression.

Case Studies

-

Study on Antitumor Activity :

A study published in a peer-reviewed journal evaluated the efficacy of several quinoline derivatives against various cancer types. The results showed that the target compound significantly reduced tumor growth in xenograft models. -

Mechanistic Insights :

Another investigation focused on the molecular pathways affected by this compound. It was found to inhibit key signaling pathways involved in cancer cell survival and proliferation, such as the MAPK/ERK pathway.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(2-chloro-6,7-dimethoxy-3-quinolinyl)-1-(2-thienyl)-2-propen-1-one, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound is typically synthesized via Claisen-Schmidt condensation between a quinoline-derived aldehyde and a thienyl ketone. Key steps include:

- Base Selection : Use NaOH or KOH in ethanol or PEG (polyethylene glycol) as a recyclable solvent to minimize side reactions .

- Temperature Control : Maintain temperatures between 50–70°C to balance reaction rate and product stability.

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) or recrystallization from ethanol removes unreacted starting materials .

- Critical Note : Monitor reaction progress via TLC to avoid over-condensation, which can lead to polymeric byproducts.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm regiochemistry and substituent positions (e.g., distinguishing quinoline vs. thienyl protons) .

- X-ray Crystallography : Single-crystal studies resolve absolute configuration and intermolecular interactions (e.g., π-π stacking between quinoline and thienyl groups) . SHELXL (from the SHELX suite) is recommended for high-precision refinement, especially for disordered solvent molecules .

- IR Spectroscopy : Validates carbonyl (C=O, ~1650 cm) and C-Cl (~750 cm) functional groups .

Q. What biological activities have been reported for quinolinyl-thienyl propenone derivatives?

- Methodological Answer :

- Antifungal Activity : Derivatives with chloro and methoxy substituents (e.g., compound 3n in ) show potent activity against Aspergillus niger, comparable to fluconazole .

- Antibacterial Activity : Moderate efficacy against Gram-positive bacteria (e.g., Staphylococcus aureus) due to membrane disruption via hydrophobic interactions .

- Structure-Activity Trends : The thienyl group enhances π-stacking with microbial enzymes, while chloro substituents improve lipophilicity .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

- Methodological Answer :

- Substituent Variation : Introduce electron-withdrawing groups (e.g., -NO) at the quinoline 6-position to enhance electrophilicity and target binding .

- Bioisosteric Replacement : Replace the thienyl group with furan or pyrrole to assess π-stacking efficiency .

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes with fungal cytochrome P450 enzymes .

- Data Contradiction : Discrepancies in activity between similar derivatives (e.g., vs. 14) may arise from assay-specific conditions (e.g., pH, incubation time). Validate results across multiple in vitro models.

Q. How can researchers resolve contradictory data in biological assays for this compound?

- Methodological Answer :

- Assay Standardization : Use CLSI (Clinical and Laboratory Standards Institute) guidelines for MIC (Minimum Inhibitory Concentration) determination to ensure reproducibility .

- Purity Verification : Confirm compound purity (>95%) via HPLC before testing, as impurities (e.g., residual solvents) may skew results .

- Strain-Specific Testing : Evaluate activity against diverse microbial strains (e.g., drug-resistant vs. wild-type) to identify selectivity patterns .

Q. What computational strategies are effective for predicting the pharmacokinetic properties of this compound?

- Methodological Answer :

- ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity) and BBB permeability. High logP (>3) suggests good membrane penetration but potential hepatotoxicity .

- Metabolic Stability : Cytochrome P450 docking simulations (e.g., CYP3A4) predict metabolic hotspots (e.g., demethylation of methoxy groups) .

- Toxicity Screening : Use ProTox-II to flag potential mutagenicity linked to the quinoline core .

Q. How can crystallographic disorder in this compound’s structure be addressed during refinement?

- Methodological Answer :

- Data Collection : Use high-resolution synchrotron data (d-spacing < 0.8 Å) to resolve electron density ambiguities .

- Refinement Tools : SHELXL’s PART and SIMU instructions model disordered solvent or substituents (e.g., rotating methoxy groups) .

- Validation : Check R-factor convergence (<5%) and Fo-Fc maps to avoid overfitting .

Q. What strategies optimize in vivo efficacy while minimizing toxicity for this compound?

- Methodological Answer :

- Prodrug Design : Mask the enone moiety (e.g., via acetylation) to reduce off-target reactivity .

- Nanoparticle Encapsulation : Use PLGA (poly lactic-co-glycolic acid) nanoparticles to enhance solubility and target-specific delivery .

- Toxicogenomics : RNA-seq analysis of treated cell lines identifies pathways affected by cytotoxicity (e.g., oxidative stress response) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.